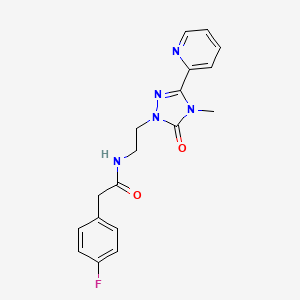

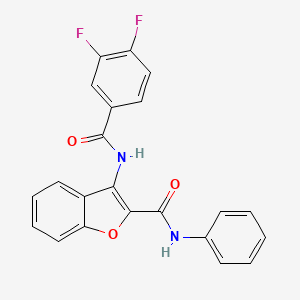

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide” is a complex organic molecule. It likely contains a benzofuran core, which is a type of heterocyclic compound . The molecule also seems to have amide and carboxamide functional groups, as well as phenyl and difluorobenzamido substituents.

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar fluorinated compounds often involves the introduction of fluorine atoms into organic compound molecules, which can give these compounds new functions and improved performance . Enzymatic methods, such as the use of fluorinase for the direct formation of the C-F bond, are often used .Scientific Research Applications

- Anticancer Agents : Researchers have investigated the potential of this compound as an anticancer agent. Fluorinated compounds often exhibit enhanced bioavailability and stability, making them attractive candidates for drug development .

- Anti-inflammatory Properties : The presence of fluorine atoms can modulate the pharmacokinetics and anti-inflammatory activity of drugs. Scientists have explored derivatives of this compound for their anti-inflammatory effects .

- Fluorinated Polymers : Incorporating fluorine into polymers improves their chemical resistance, thermal stability, and surface properties. Researchers have explored this compound as a monomer for fluorinated polymers .

- Photovoltaic Materials : Fluorinated organic compounds are used in solar cell materials due to their electron-withdrawing properties. Investigations have focused on the role of this compound in enhancing photovoltaic efficiency .

- Positron Emission Tomography (PET) : Fluorine-18-labeled compounds are commonly used in PET imaging. Researchers have explored derivatives of this compound as potential PET imaging agents for diagnosing diseases .

- Fluorinase Enzymes : Fluorinase is an enzyme that directly forms C-F bonds. It catalyzes the incorporation of fluorine atoms into organic molecules. Researchers have studied the structure and mechanism of fluorinase to understand fluorobiochemistry .

- Synthetic Building Blocks : This compound can serve as a valuable intermediate for synthesizing more complex fluorinated molecules. Its unique structure allows for diverse functionalization .

- Fluorine as a Bioisostere : Fluorine can replace hydrogen atoms in drug molecules, affecting their biological activity. Researchers have explored this compound’s role as a bioisostere in drug design .

Medicinal Chemistry and Drug Development

Fluorine-Containing Materials

Molecular Imaging and Probes

Enzymatic Synthesis and Biocatalysis

Fluorinated Intermediates

Chemical Biology and Bioorganic Chemistry

properties

IUPAC Name |

3-[(3,4-difluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O3/c23-16-11-10-13(12-17(16)24)21(27)26-19-15-8-4-5-9-18(15)29-20(19)22(28)25-14-6-2-1-3-7-14/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYYXPLWFZAQKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Morpholin-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702146.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2702152.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702155.png)

![N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702156.png)

![ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B2702159.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2702160.png)

![3-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2702162.png)